BORON TRICHLORIDE, METHANOL REAGENT 10

FAME derivatization unsaturated fatty acid integrity GC methylation

Boron Trichloride, Methanol Reagent 10 (CAS 36254-91-8) is a pre-formulated Lewis acid derivatization reagent consisting of boron trichloride (BCl₃) dissolved in methanol at a nominal concentration of 5–10% w/w. It is supplied as a set of 10 sealed 1-mL ampoules and is purpose-built for the esterification of free fatty acids and transesterification of glycerolipids to fatty acid methyl esters (FAMEs) prior to gas chromatographic (GC) analysis.

Molecular Formula CH4BCl3O
Molecular Weight 149.2 g/mol
CAS No. 36254-91-8
Cat. No. B3189891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBORON TRICHLORIDE, METHANOL REAGENT 10
CAS36254-91-8
Molecular FormulaCH4BCl3O
Molecular Weight149.2 g/mol
Structural Identifiers
SMILESB(Cl)(Cl)Cl.CO
InChIInChI=1S/CH4O.BCl3/c1-2;2-1(3)4/h2H,1H3;
InChIKeyJLTXBOQYSUXGRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boron Trichloride Methanol Reagent 10 (CAS 36254-91-8): What It Is and Why It Matters for Analytical Derivatization


Boron Trichloride, Methanol Reagent 10 (CAS 36254-91-8) is a pre-formulated Lewis acid derivatization reagent consisting of boron trichloride (BCl₃) dissolved in methanol at a nominal concentration of 5–10% w/w. It is supplied as a set of 10 sealed 1-mL ampoules and is purpose-built for the esterification of free fatty acids and transesterification of glycerolipids to fatty acid methyl esters (FAMEs) prior to gas chromatographic (GC) analysis [1]. BCl₃-methanol functions as both a powerful acidic catalyst that protonates the carboxyl oxygen, activating the acid toward nucleophilic attack by methanol, and a potent water scavenger that drives esterification to completion even in wet biological matrices . Its primary analytical application is in lipidomics, food science, and clinical biochemistry laboratories requiring reliable FAME profiling by GC-FID or GC-MS.

Why Generic Substitution of Boron Trichloride Methanol Reagent 10 Is Scientifically Unreliable


Not all boron trihalide–methanol reagents produce equivalent derivatization outcomes. The choice between BCl₃-methanol and its closest commercial analog, BF₃-methanol (typically 14% w/w), carries analytically consequential differences in unsaturated fatty acid preservation, transesterification kinetics, and compatibility with cyclopropane-containing lipids [1][2]. Furthermore, reagent age, concentration precision, and exposure to moisture dramatically alter performance—aged or improperly stored BCl₃-methanol generates HCl via hydrolysis, leading to side reactions and quantitative inaccuracy [1]. The pre-sealed, single-use ampoule format with frozen (<0°C) inert-gas storage directly addresses these degradation pathways, a critical differentiator when comparing to bulk-solution formats that are repeatedly opened and exposed to ambient moisture [3].

Quantitative Head-to-Head Evidence: Boron Trichloride Methanol Reagent 10 vs. Closest Analogs


Superior Preservation of Highly Unsaturated Fatty Acid Esters vs. BF₃-Methanol

In a direct comparative methanolysis study of unsaturated fatty acids and triglycerides, BCl₃–CH₃OH produced esters free from detectable contaminants, while BF₃–CH₃OH caused measurable loss of highly unsaturated esters. After 90 minutes at 100°C or 120°C in Teflon-lined screw-cap vials, BF₃–CH₃OH degraded a portion of highly unsaturated species; at 120°C in sealed ampoules, the same degradation was observed exclusively with BF₃–CH₃OH. No vessel type—including vinyl-lined vials, which exacerbated BF₃-mediated losses—produced any detectable unsaturated ester degradation when BCl₃–CH₃OH was used [1]. In long-term studies conducted at 80°C, BCl₃–CH₃OH consistently caused less loss of unsaturated acid than BF₃–CH₃OH [1].

FAME derivatization unsaturated fatty acid integrity GC methylation

Faster Transesterification Kinetics vs. BF₃-Methanol for Glycerolipid Methylation

Peterson et al. (1965) directly compared BCl₃ and BF₃ as acid catalysts for methylation of fatty acids and transesterification of lipids in the context of gas chromatographic analysis. For free fatty acid methylation, BCl₃ was equivalent to BF₃, providing nearly instantaneous conversion. Critically, for transesterification of glycerides—the rate-limiting step in direct lipid profiling—BCl₃ was demonstrably more active than BF₃, delivering faster reaction rates [1].

transesterification rate lipid methylation GC sample preparation

Clean Methylation of Cyclopropane Fatty Acids Without Degradation—Where BF₃-Methanol Fails

Cyclopropane fatty acids are critical biomarkers in bacterial taxonomy and are labile under aggressive methylation conditions. Literature review across multiple studies establishes that BCl₃–MeOH methylates cyclopropane fatty acids with satisfactory results and no structural degradation, whereas BF₃–MeOH reacts with di-substituted cyclopropane rings to generate methoxy derivatives and olefinic by-products [1]. This consensus position—that BCl₃ should be used in preference to BF₃ for cyclopropane-containing samples—derives from consistent observations that BCl₃ is the milder, more selective reagent [1].

cyclopropane fatty acids bacterial lipid biomarkers methylation selectivity

Ortho-Selective Demethylation with Higher Specificity Than BBr₃

In the broader context of boron trihalide reactivity, BCl₃ occupies a distinct selectivity niche between BF₃ and BBr₃. While BBr₃ is the stronger demethylating agent and is widely used for non-selective aryl methyl ether cleavage, BCl₃ is documented to possess weaker overall demethylation potency but markedly higher selectivity—exhibiting pronounced specificity for ortho-methoxy groups and excellent reactivity toward sterically hindered methoxy substituents [1]. This ortho-preference has been exploited in the synthesis of phytoalexins and complex natural products such as tri-O-methylleprolomin, where over-demethylation by BBr₃ would compromise product integrity [2].

regioselective demethylation methoxyarene cleavage natural product synthesis

Pre-Sealed Single-Use Ampoule Format with Inert-Gas Frozen Storage Ensures Reagent Integrity Over Time

BCl₃-methanol reagents are inherently moisture-sensitive and thermally labile; exposure to atmospheric water generates HCl, altering both concentration and reactivity. The Boron Trichloride Methanol Reagent 10 (TCI X0033) is supplied as 10 individual 1-mL sealed ampoules stored frozen (<0°C) under inert gas, ensuring that each derivatization uses fresh, un-degraded reagent [1]. In contrast, bulk BCl₃-methanol solutions (e.g., 12% w/w in 400-mL bottles stored at 2–8°C; Sigma-Aldrich 33033) are subject to progressive degradation upon repeated opening, with each headspace exposure introducing moisture and compromising subsequent derivatization consistency .

reagent stability derivatization reproducibility laboratory procurement

Optimal Application Scenarios Where Boron Trichloride Methanol Reagent 10 (CAS 36254-91-8) Outperforms Alternatives


GC-FID/MS Profiling of Polyunsaturated Fatty Acids (PUFAs) in Nutritional Oils and Clinical Plasma

When derivatizing lipid extracts rich in omega-3 (α-linolenic, EPA, DHA) and omega-6 (linoleic, arachidonic) fatty acids, BCl₃-methanol is the reagent of choice. Klopfenstein (1971) demonstrated that BF₃-methanol causes measurable degradation of highly unsaturated esters under standard methylation conditions (90 min at 100–120°C), while BCl₃-methanol produced esters free from all detectable contaminants across every vessel type tested [1]. For nutritional labeling, clinical lipidomic studies, or pharmaceutical quality control where accurate PUFA quantification is mandatory, substituting BF₃-methanol would systematically underestimate the very analytes of highest interest.

Direct Combined Extraction–Transesterification of Wet Bacterial Biomass for Taxonomic Fatty Acid Profiling

Peterson et al. (1965) established that BCl₃-methanol's dehydrating power and superior transesterification kinetics enable a streamlined protocol where wet bacterial cells are treated directly without prior lipid extraction [1]. BCl₃ was more active than BF₃ in transesterification, providing faster rates that make the combined extraction–transesterification workflow practical. For clinical microbiology laboratories performing rapid bacterial identification via fatty acid methyl ester (FAME) analysis, this reduces sample preparation time and eliminates the need for separate extraction steps required when using BF₃-methanol or methanolic HCl.

Accurate Methylation of Cyclopropane-Containing Bacterial Lipid Extracts Without Structural Degradation

Cyclopropane fatty acids (e.g., cis-9,10-methylenehexadecanoic acid) are characteristic biomarkers in numerous bacterial genera. The consensus across multiple analytical studies is that BF₃-methanol reacts with di-substituted cyclopropane rings to form methoxy derivatives and olefins, while BCl₃-methanol methylates these substrates cleanly with satisfactory yield and no structural alteration [1]. Any laboratory analyzing bacterial lipid extracts for taxonomic or diagnostic purposes must preferentially select BCl₃-methanol over BF₃-methanol to avoid misidentification or quantitative errors in cyclopropane fatty acid determination.

Regioselective Ortho-Demethylation in Synthetic Chemistry When BBr₃ Over-Reactivity Is Problematic

For synthetic organic chemists requiring selective cleavage of a specific methoxy group on a poly-methoxylated aromatic scaffold, BCl₃ provides the ortho-selectivity and steric discrimination that BBr₃ lacks [1]. BBr₃, while more potent, frequently cleaves multiple methoxy groups non-selectively, generating complex product mixtures. BCl₃'s documented preference for ortho-methoxy groups—and its ability to distinguish between sterically hindered and accessible methoxy substituents—makes it the reagent of choice in the total synthesis of methoxyarene-containing natural products such as phytoalexins and stilbenoid oligomers where chemoselectivity dictates synthetic success [1][2].

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